2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride
Overview
Description
2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride is a useful research compound. Its molecular formula is C20H38ClNO2 and its molecular weight is 360 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Metabolism
- Asymmetric synthesis of a related compound, 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, has been described. This research facilitates the study of polymorphically controlled metabolic processes in pharmacology (Shetty & Nelson, 1988).
Ligands for Catalytic Enantioselective Reactions
- Modular amino alcohol ligands, including derivatives containing bulky alkyl groups like 1-adamantyl, have been synthesized for use in catalytic enantioselective additions to aldehydes, demonstrating high enantioselectivities (Jimeno et al., 2003).
Dehydration Reactions in Zeolites
- 2-Propanol has been used in studies on dehydration reactions over alkali cation-exchanged zeolites, providing insights into reaction mechanisms and catalysis (Jacobs, Tielen, & Uytterhoeven, 1977).
Pharmaceutical Analysis Using Electrodes
- Propranolol hydrochloride, a closely related compound, has been analyzed using electrodes selective to its cation form. This method, characterized by simplicity and speed, could be applicable to similar compounds (Kartamyshev, Ryasenskii, & Gorelov, 2002).
Competing Hydride Transfers in Hydrogenation
- Studies on competing intermolecular and intramolecular hydride transfers during the ionic hydrogenation of derivatives like (2-alkoxyphenyl)di(1-adamantyl)methanols provide insights into reaction mechanisms and stereochemistry (Lomas & Vaissermann, 1999).
Synthesis and Biological Activity
- The synthesis and potential biological activity of various derivatives, including 1-aryl-3-phenethylamino-1-propanone hydrochlorides, offer insights into the development of new pharmaceutical compounds (Mete, Gul, & Kazaz, 2007).
Enzymatic Resolution in Biotechnology
- Enzymatic resolution of 2-phenoxy-1-propanols using Achromobacter sp. lipase has been explored, showcasing the application in stereochemistry and enzyme catalysis (Miyazawa et al., 2001).
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14(2)21(15(3)4)11-19(22)12-23-13-20-8-16-5-17(9-20)7-18(6-16)10-20;/h14-19,22H,5-13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRPBMNNWMBJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COCC12CC3CC(C1)CC(C3)C2)O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950548 | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27866-21-3 | |
Record name | 2-Propanol, 1-(1-adamantylmethoxy)-3-diisopropylamino-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027866213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(Adamantan-1-yl)methoxy]-3-[di(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70950548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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